Plasma Protein Binding: Lorcaserin Sulfamate (>99%) vs. Lorcaserin Hydrochloride Parent Drug (~70%)
Lorcaserin sulfamate demonstrates substantially higher plasma protein binding (>99%) compared to the parent drug lorcaserin hydrochloride (~70%), as determined in separate studies using equilibrium dialysis with human plasma [1][2]. The >99% binding means that at therapeutic doses of lorcaserin, the free (unbound) concentration of the sulfamate metabolite circulating in plasma is minimal—less than 1% of total metabolite concentration—rendering the likelihood of metabolite-driven pharmacodynamic effects or drug-drug interactions remote [1]. In contrast, the parent drug with ~70% binding has a free fraction of approximately 30%, contributing to its pharmacological activity at 5-HT2C receptors [2].
| Evidence Dimension | Human plasma protein binding (% bound) |
|---|---|
| Target Compound Data | >99% bound (free fraction <1%) |
| Comparator Or Baseline | Lorcaserin hydrochloride (parent drug): ~70% bound (free fraction ~30%) |
| Quantified Difference | ≥29 percentage-point higher binding; free fraction of sulfamate is <1/30th that of parent drug |
| Conditions | Equilibrium dialysis using human plasma; lorcaserin N-sulfamate at therapeutic concentrations (Sadeque et al., 2016); lorcaserin hydrochloride clinical monograph (Medicine.com, 2020) |
Why This Matters
The negligible free fraction of lorcaserin sulfamate supports its suitability as a stable, non-interfering circulating biomarker for bioequivalence and pharmacokinetic studies, whereas the parent drug's higher free fraction necessitates consideration of receptor-mediated pharmacology.
- [1] Sadeque AJM, Palamar S, Usmani KA, Chen C, Cerny MA, Chen WG. Identification of Human Sulfotransferases Involved in Lorcaserin N-Sulfamate Formation. Drug Metab Dispos. 2016;44(4):570-575. doi:10.1124/dmd.115.067397 View Source
- [2] Medicine.com. Lorcaserin: Dosage, Mechanism/Onset of Action, Half-Life – HCP Monograph. Protein Binding: ~70%. 2020. View Source
